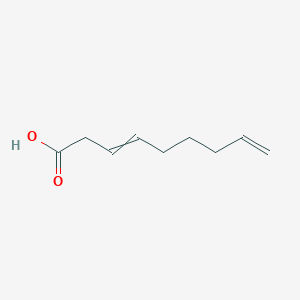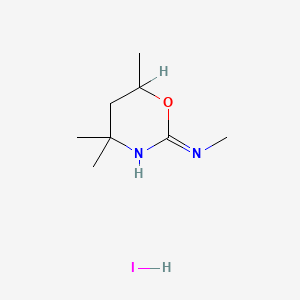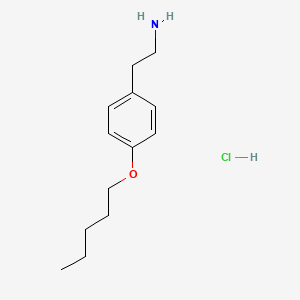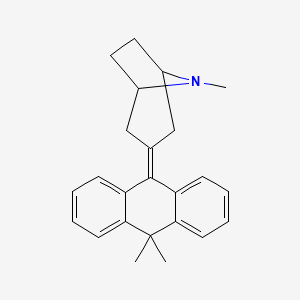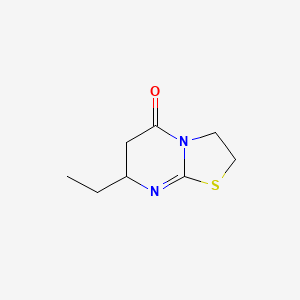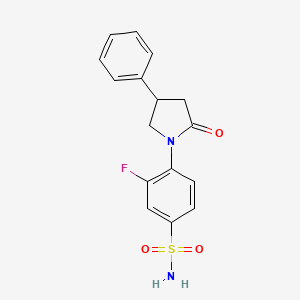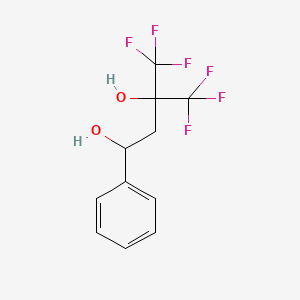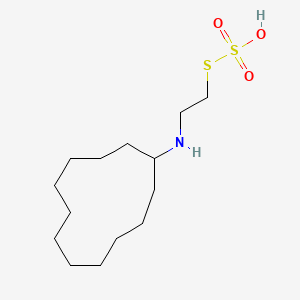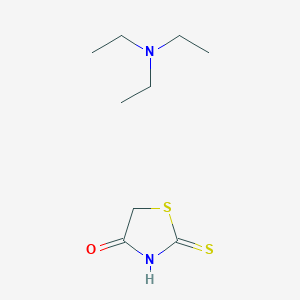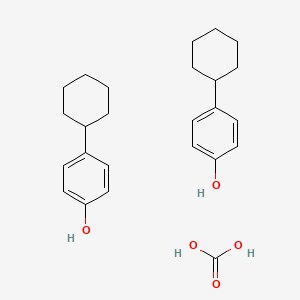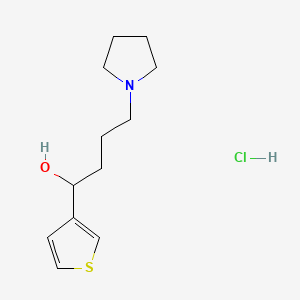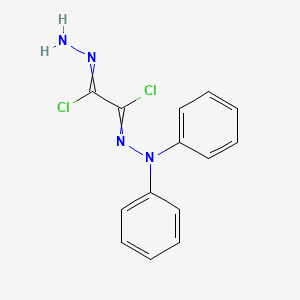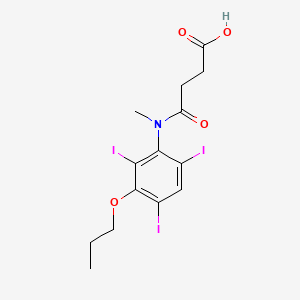![molecular formula C10H11NO3 B14682574 Benzamide, N-[(acetyloxy)methyl]- CAS No. 28482-69-1](/img/structure/B14682574.png)
Benzamide, N-[(acetyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[(acetyloxy)methyl]- is an organic compound with a complex structure that includes an acetyloxy group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(acetyloxy)methyl]- typically involves the reaction of benzamide with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the acetyloxy group.
Industrial Production Methods
In industrial settings, the production of Benzamide, N-[(acetyloxy)methyl]- may involve large-scale reactors where benzamide and acetic anhydride are combined under optimized conditions. The process is designed to maximize yield and purity, often involving purification steps such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[(acetyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions may convert the compound into amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[(acetyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, N-[(acetyloxy)methyl]- involves its interaction with specific molecular targets. It selectively blocks D2 receptors in submucosal and myoenteric plexus . This interaction can lead to various biological effects, including modulation of neurotransmitter activity and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzamide, N-[(acetyloxy)methyl]- include:
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
Uniqueness
What sets Benzamide, N-[(acetyloxy)methyl]- apart from these similar compounds is its unique acetyloxy group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
28482-69-1 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
benzamidomethyl acetate |
InChI |
InChI=1S/C10H11NO3/c1-8(12)14-7-11-10(13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) |
InChI-Schlüssel |
UBTLDRGTYJCOJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCNC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


